![molecular formula C9H12Cl3NO4 B13819040 1-[(2,2,2-Trichloroethoxy)carbonyl]-piperidine-2-carboxylic acid CAS No. 347386-19-0](/img/structure/B13819040.png)
1-[(2,2,2-Trichloroethoxy)carbonyl]-piperidine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2,2,2-Trichloroethoxy)carbonyl]-piperidine-2-carboxylic acid is a chemical compound with the molecular formula C9H12Cl3NO4. It is known for its use in organic synthesis, particularly as a protecting group for amines. The compound is characterized by the presence of a trichloroethoxycarbonyl group attached to a piperidine ring, which imparts unique chemical properties and reactivity .
Preparation Methods
The synthesis of 1-[(2,2,2-Trichloroethoxy)carbonyl]-piperidine-2-carboxylic acid typically involves the reaction of piperidine-2-carboxylic acid with 2,2,2-trichloroethyl chloroformate. The reaction is usually carried out in the presence of a base such as pyridine or aqueous sodium hydroxide at ambient temperature . The industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1-[(2,2,2-Trichloroethoxy)carbonyl]-piperidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Substitution: The compound can undergo substitution reactions where the trichloroethoxycarbonyl group is replaced by other functional groups. Common reagents and conditions used in these reactions include pyridine, aqueous sodium hydroxide, and zinc in acetic acid.
Scientific Research Applications
1-[(2,2,2-Trichloroethoxy)carbonyl]-piperidine-2-carboxylic acid has several scientific research applications:
Biology: The compound can be used in the synthesis of biologically active molecules, aiding in the study of biochemical pathways and mechanisms.
Industry: The compound is used in the production of various chemical intermediates and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-[(2,2,2-Trichloroethoxy)carbonyl]-piperidine-2-carboxylic acid involves the formation of a stable trichloroethoxycarbonyl group that protects amines from unwanted reactions. The trichloroethoxycarbonyl group can be selectively removed under mild conditions, such as treatment with zinc in acetic acid, resulting in the regeneration of the free amine . This selective protection and deprotection mechanism is crucial in multi-step organic synthesis.
Comparison with Similar Compounds
1-[(2,2,2-Trichloroethoxy)carbonyl]-piperidine-2-carboxylic acid can be compared with other similar compounds used as protecting groups for amines, such as:
Boc (tert-Butoxycarbonyl) group: Commonly used for amine protection but requires stronger acidic conditions for removal.
Cbz (Carbobenzyloxy) group: Another protecting group for amines, typically removed by hydrogenation.
Fmoc (Fluorenylmethyloxycarbonyl) group: Used in peptide synthesis, removed under basic conditions. The uniqueness of this compound lies in its ability to be removed under mild conditions, making it suitable for sensitive molecules and complex synthetic pathways.
Properties
CAS No. |
347386-19-0 |
|---|---|
Molecular Formula |
C9H12Cl3NO4 |
Molecular Weight |
304.6 g/mol |
IUPAC Name |
1-(2,2,2-trichloroethoxycarbonyl)piperidine-2-carboxylic acid |
InChI |
InChI=1S/C9H12Cl3NO4/c10-9(11,12)5-17-8(16)13-4-2-1-3-6(13)7(14)15/h6H,1-5H2,(H,14,15) |
InChI Key |
GVFMGNDLADEGIG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C(C1)C(=O)O)C(=O)OCC(Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



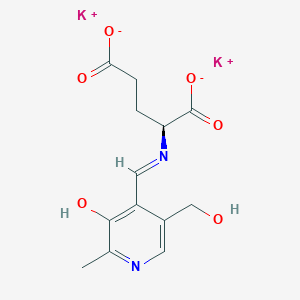
![Benzothiazole, 2-[(tribromomethyl)sulfonyl]-](/img/structure/B13818971.png)
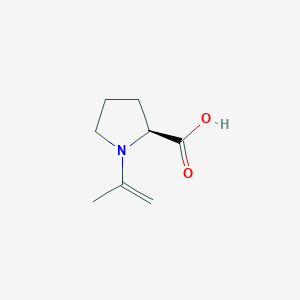
![2-[[(1,1-Dimethylethoxy)carbonyl]amino]-3-methoxy-benzeneacetic acid](/img/structure/B13818998.png)
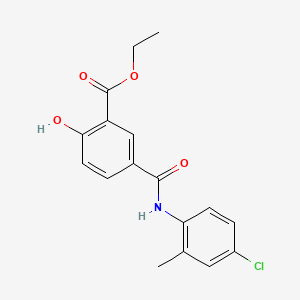
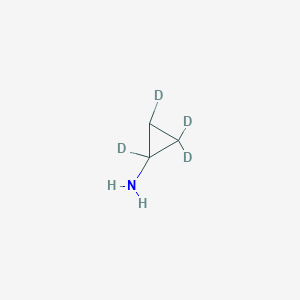
![(1S)-3-(dimethylamino)bicyclo[2.2.1]heptan-2-ol](/img/structure/B13819018.png)
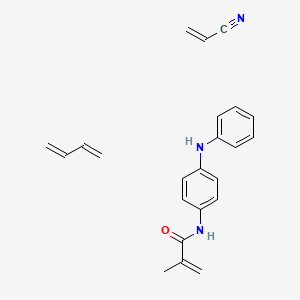
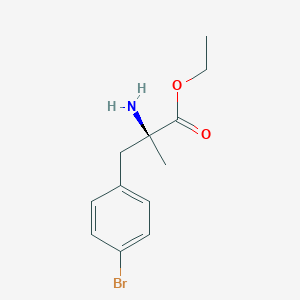
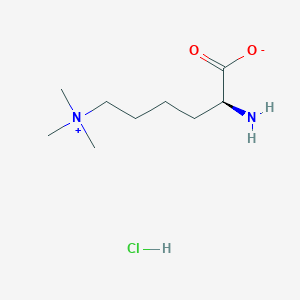
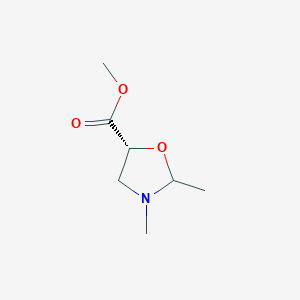
![3H,5H-2,6-Methano-1H-imidazo[1,5-c]imidazol-7a(7H)-amine(9CI)](/img/structure/B13819043.png)
![1-[N-Benzyloxycarbonyl-(1S)-1-amino-2-hydroxyethyl]-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane](/img/structure/B13819045.png)
